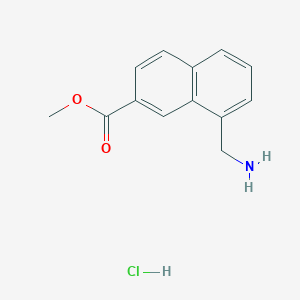

Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride

説明

Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride is a naphthalene-derived compound featuring a methyl carboxylate group at position 2 and an aminomethyl substituent at position 8, formulated as a hydrochloride salt to enhance solubility and stability. The hydrochloride salt indicates its suitability for biological studies, where improved aqueous solubility is critical .

特性

IUPAC Name |

methyl 8-(aminomethyl)naphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-16-13(15)10-6-5-9-3-2-4-11(8-14)12(9)7-10;/h2-7H,8,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTZVZUCPXTZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2CN)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride typically involves the esterification of 8-(aminomethyl)naphthalene-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

化学反応の分析

Types of Reactions

Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe for biological imaging.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the naphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compounds listed in provide a basis for comparison, emphasizing variations in molecular architecture, substituents, and physicochemical properties. Key analogs include:

Structural and Functional Insights:

- Aromatic Backbone : The target compound’s fully aromatic naphthalene core contrasts with partially hydrogenated analogs (e.g., Compound 7’s tetrahydronaphthalene), which may reduce planarity and alter π-π stacking interactions .

- Substituent Effects: The trifluoromethyl group in Compound 4 enhances metabolic stability and lipophilicity compared to the target’s aminomethyl group, which introduces polar character .

- Solubility : Hydrochloride salts (common across all compounds) improve aqueous solubility, critical for bioavailability. However, the target’s methyl carboxylate may further enhance solubility relative to amide-containing analogs (e.g., Compound 8) .

Toxicological and Pharmacokinetic Considerations

and highlight the toxicological profiles of methylnaphthalenes, which share structural motifs with the target compound. Key findings include:

- Metabolism: Methylnaphthalenes undergo hepatic oxidation via cytochrome P450 enzymes, producing reactive epoxides and quinones.

- Environmental Persistence : Naphthalene derivatives are typically persistent in soil and air due to aromatic stability. The hydrophilic hydrochloride salt in the target compound may increase biodegradability .

Commercial and Research Context

indicates that structurally related compounds, such as (R)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS 1246509-71-6), are commercially available through platforms like ECHEMI. This suggests the target compound may have applications in drug discovery, particularly in central nervous system (CNS) or anti-inflammatory therapies, where naphthalene scaffolds are prevalent .

生物活性

Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride is a compound belonging to the naphthalene family, characterized by its unique structure that includes an amino group and a carboxylate ester group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

The biological activities of Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride are largely attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. It may also modulate enzyme and receptor functions, leading to diverse biological effects.

Biological Activities

1. Antimicrobial Properties

Research indicates that Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for energy metabolism in cancer cells.

Research Findings and Case Studies

A summary of key research findings related to the biological activity of Methyl 8-(aminomethyl)naphthalene-2-carboxylate hydrochloride is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。